An In-depth Technical Guide to (Z)-2,6-Dimethylocta-2,5,7-trien-4-one
An In-depth Technical Guide to (Z)-2,6-Dimethylocta-2,5,7-trien-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2,6-Dimethylocta-2,5,7-trien-4-one, also known as (Z)-tagetenone, is a naturally occurring monoterpene found in the essential oils of various plants, most notably those of the Tagetes genus. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its analysis, and an exploration of its biological activities, with a focus on its potential as an antimicrobial and anti-inflammatory agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Properties
(Z)-2,6-Dimethylocta-2,5,7-trien-4-one is a volatile organic compound with a characteristic chemical structure that contributes to its distinct properties and biological activities.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [NIST, PubChem] |
| Molecular Weight | 150.22 g/mol | [NIST, PubChem] |
| CAS Number | 33746-71-3 | [NIST, PubChem] |
| IUPAC Name | (5Z)-2,6-dimethylocta-2,5,7-trien-4-one | [PubChem] |
| Synonyms | (Z)-Tagetenone, cis-Ocimenone, (Z)-Ocimenone | [NIST, PubChem] |
| Boiling Point | 226.00 to 228.00 °C @ 760.00 mm Hg | The Good Scents Company |
| Flash Point | 186.00 °F (85.56 °C) | The Good Scents Company |
| Solubility | Soluble in alcohol; 192.9 mg/L in water @ 25 °C (estimated) | The Good Scents Company |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one.
| Spectroscopic Data | Values |
| ¹H NMR | Data not explicitly available in the searched sources. |
| ¹³C NMR | Data not explicitly available in the searched sources. |
| IR Spectroscopy | Characteristic C=O stretching vibration for an α,β-unsaturated ketone is expected in the range of 1650-1700 cm⁻¹. |
| Mass Spectrometry (MS) | Key fragments can be used for identification in GC-MS analysis. |
| Gas Chromatography (GC) Retention Indices | Standard Non-Polar Column: 1184, 1206, 1209, 1211, 1221Standard Polar Column: 1690, 1704 |
Experimental Protocols
Synthesis of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one
While this compound is often extracted from natural sources, chemical synthesis provides a controlled method for obtaining pure material for research purposes. A plausible synthetic approach involves photochemical isomerization of the more stable (E)-isomer.
Protocol: Photochemical Isomerization of (E)- to (Z)-Tagetenone
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Starting Material: High-purity (E)-2,6-dimethylocta-2,5,7-trien-4-one.
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Solvent: A suitable organic solvent that does not absorb light at the irradiation wavelength (e.g., anhydrous acetonitrile or hexane).
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Sensitizer: A triplet sensitizer, such as acetophenone or benzophenone, can be used to facilitate the isomerization process. The choice of sensitizer and its concentration should be optimized based on the specific reaction conditions.
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Irradiation: The reaction mixture is irradiated with a UV lamp at a wavelength that is absorbed by the sensitizer but not significantly by the (Z)-isomer to prevent reverse isomerization. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
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Purification: Upon reaching the desired conversion, the solvent and sensitizer are removed under reduced pressure. The resulting mixture of (Z)- and (E)-isomers is then separated using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure (Z)-2,6-Dimethylocta-2,5,7-trien-4-one.
Analytical Methods
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
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Sample Preparation: Dilute the essential oil or synthesized compound in a suitable volatile solvent (e.g., hexane or dichloromethane).
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GC System: A gas chromatograph equipped with a capillary column is used. Common stationary phases for terpenoid analysis include non-polar columns (e.g., DB-5ms, HP-5MS) and polar columns (e.g., DB-WAX, HP-INNOWax).
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Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).
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Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
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Mass Spectrometer: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 40-400).
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Identification: The compound is identified by comparing its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for dilute samples, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
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Instrument: An FTIR spectrometer is used to record the spectrum.
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Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.
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Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the ketone and C=C stretches of the alkene moieties.
Biological Activities and Signaling Pathways
(Z)-2,6-Dimethylocta-2,5,7-trien-4-one has demonstrated promising biological activities, particularly as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Studies on the essential oil of Tagetes minuta, which contains (Z)-2,6-Dimethylocta-2,5,7-trien-4-one as a major component, have shown activity against a range of bacteria and fungi.[1][2] The proposed mechanism of action involves the disruption of the microbial cell membrane.
Mechanism of Action: The lipophilic nature of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one allows it to intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The loss of essential ions and molecules from the cytoplasm ultimately results in cell death.[3]
Anti-inflammatory Activity
Terpenoids, including (Z)-2,6-Dimethylocta-2,5,7-trien-4-one, are known to possess anti-inflammatory properties. A key target in the inflammatory cascade is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While specific studies on this compound are limited, the general mechanism for terpenoids involves the inhibition of NF-κB activation.
Signaling Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6. Terpenoids are thought to interfere with this pathway, potentially by inhibiting the activity of the IKK complex or by preventing the degradation of IκBα.
Conclusion and Future Directions
(Z)-2,6-Dimethylocta-2,5,7-trien-4-one is a monoterpene with significant potential for further investigation. Its demonstrated antimicrobial and plausible anti-inflammatory activities make it a compelling candidate for the development of new therapeutic agents. Future research should focus on elucidating its precise molecular targets and mechanisms of action, as well as on developing efficient and stereoselective synthetic routes to facilitate its production for preclinical and clinical studies. Furthermore, exploring its potential synergistic effects with other natural compounds or existing drugs could open new avenues for its application in medicine.
